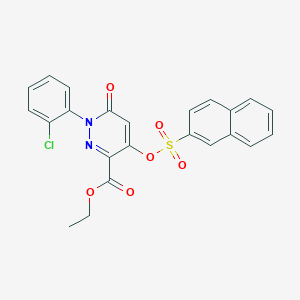

Ethyl 1-(2-chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(2-chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl group at position 1, a naphthalene-2-sulfonyloxy substituent at position 4, and an ethyl ester moiety at position 2. The 6-oxo group completes the dihydropyridazine scaffold.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-naphthalen-2-ylsulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)19-10-6-5-9-18(19)24)32-33(29,30)17-12-11-15-7-3-4-8-16(15)13-17/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSNIENYDSRWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on existing research findings.

Structure and Synthesis

The compound's structure features a dihydropyridazine core substituted with a chlorophenyl group and a naphthalenesulfonyl moiety. The synthesis typically involves multi-step reactions that include the formation of the pyridazine ring followed by various coupling reactions to introduce the substituents.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key oncogenic pathways. Specifically, compounds in this class have shown effectiveness against various cancer cell lines through mechanisms such as:

- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have demonstrated inhibitory effects on this target, leading to reduced cell proliferation .

- Targeting EGFR and Aurora-A Kinase : These are critical in cell cycle regulation and tumor growth. Compounds similar to the one have been reported to inhibit these pathways effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to modulate inflammatory mediators. Studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives generally exhibit broad-spectrum activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 μg/mL against common bacterial strains such as Staphylococcus aureus .

- Biofilm Inhibition : The capability to inhibit biofilm formation is crucial in treating chronic infections. Pyrazole derivatives have shown promising results in preventing biofilm development on surfaces .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:

- Antitumor Study : A series of pyrazole carboxamides were tested for their cytotoxic effects on cancer cell lines, revealing significant antitumor potential through apoptosis induction.

- Anti-inflammatory Study : Compounds were assessed for their ability to inhibit LPS-induced inflammation in macrophages, demonstrating a dose-dependent decrease in inflammatory markers.

- Antimicrobial Study : A comparative study was performed on various pyrazole derivatives against fungal pathogens, revealing that some compounds exhibited superior antifungal activity compared to established drugs.

Summary Table of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Ester

The naphthalen-2-ylsulfonyloxy group (-O-SO₂-naphthyl) is a key reactive site, acting as a leaving group in nucleophilic substitution reactions.

Example reactions :

-

Displacement by amines (e.g., alkyl/aryl amines):

The sulfonate ester undergoes substitution with primary or secondary amines to form N-substituted pyridazine derivatives.

| Reagents/Conditions | Product | Source |

|---|---|---|

| Ethanol, reflux with benzylamine | 4-(Benzylamino)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | , |

| DMF, K₂CO₃ with morpholine | 4-Morpholino derivative |

-

Hydrolysis to hydroxyl group :

Acidic or basic conditions cleave the sulfonate ester, yielding the corresponding 4-hydroxy intermediate.

| Conditions | Product | Source |

|---|---|---|

| HCl (aq.), 60°C | 4-Hydroxy-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| NaOH (aq.), reflux | Same as above |

Ester Hydrolysis

The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, forming the carboxylic acid.

| Conditions | Product | Source |

|---|---|---|

| 6M HCl, reflux | 1-(2-Chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | , |

| 1M NaOH, ethanol/water | Same as above |

Key Notes :

-

Hydrolysis rates depend on steric hindrance from the bulky naphthalen-2-ylsulfonyl group.

-

The carboxylic acid can further react with amines to form amides or undergo decarboxylation at elevated temperatures, .

Aromatic Electrophilic Substitution

-

Nitration requires harsh conditions (HNO₃/H₂SO₄, 50°C), yielding para-nitro derivatives due to steric and electronic effects, .

Reduction of the Pyridazine Ring

The 6-oxo group and conjugated double bonds in the pyridazine ring can be reduced selectively:

| Reagents | Product | Source |

|---|---|---|

| NaBH₄, MeOH | Partial reduction of the carbonyl to alcohol | |

| H₂, Pd/C in THF | Fully saturated pyridazinyl derivative |

Cross-Coupling Reactions

The sulfonate ester or chlorine substituent enables transition-metal-catalyzed cross-couplings:

-

Suzuki-Miyaura coupling (with aryl boronic acids):

Requires Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C to replace the sulfonate group. -

Buchwald-Hartwig amination :

Substitutes the chlorine atom on the phenyl ring with amines using Pd catalysts .

Thermal Decomposition

Under pyrolysis (>200°C), the compound decomposes via:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural differentiators include the naphthalen-2-ylsulfonyloxy group and the 2-chlorophenyl substituent . Below is a detailed comparison with analogs from the evidence:

Substituent Variations and Physicochemical Properties

Key Structural and Functional Insights

This may influence binding to hydrophobic pockets in biological targets. In contrast, compounds with trifluoromethyl groups (e.g., ) exhibit higher lipophilicity, as quantified by XLogP3 values (~3.4), which could enhance membrane permeability.

Chlorophenyl Position Effects: The 2-chlorophenyl substituent in the target compound differs from the 3- or 4-chlorophenyl analogs (e.g., 12b in ).

Synthetic Yields and Stability: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) generally show lower yields (40–52%) compared to those with electron-donating groups (e.g., methoxy: 81% yield in 12e ). The target compound’s synthesis would likely require optimization due to the bulky sulfonate group.

Pharmacological Relevance (Inferred)

While direct activity data for the target compound are unavailable, structurally related pyridazines demonstrate:

- Tau Aggregation Inhibition: Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-thienopyridazine derivatives (e.g., compound 21 ) exhibit anti-aggregation activity, implying that the sulfonate group in the target compound could be explored for similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.